

Application Notes and Protocols for BPR1J-097

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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801

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Abstract

BPR1J-097 is a potent and novel inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the solubilization and preparation of **BPR1J-097** in Dimethyl Sulfoxide (DMSO). It also outlines its mechanism of action and provides a general experimental workflow for in vitro studies.

Compound Information

| Parameter | Value | Reference |
|-----------------------------|-------------------------|---------------------|
| Compound Name | BPR1J-097 Hydrochloride | [1] |
| Target | FLT3 | [1] |
| Molecular Formula | C27H29ClN6O3S | [1] |
| Molecular Weight | 553.08 g/mol | [1] |
| Purity | 99.20% | [1] |
| IC50 (FLT3 Kinase Activity) | 1-10 nM | [2] |

Solubility and Preparation in DMSO

BPR1J-097 Hydrochloride demonstrates good solubility in DMSO, facilitating the preparation of stock solutions for in vitro assays.

| Parameter | Value | Method | Reference |
|--------------------|---------|----------------------|-----------|
| Solubility in DMSO | 6 mg/mL | Ultrasonic & Warming | [1] |

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **BPR1J-097** Hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath sonicator

Procedure:

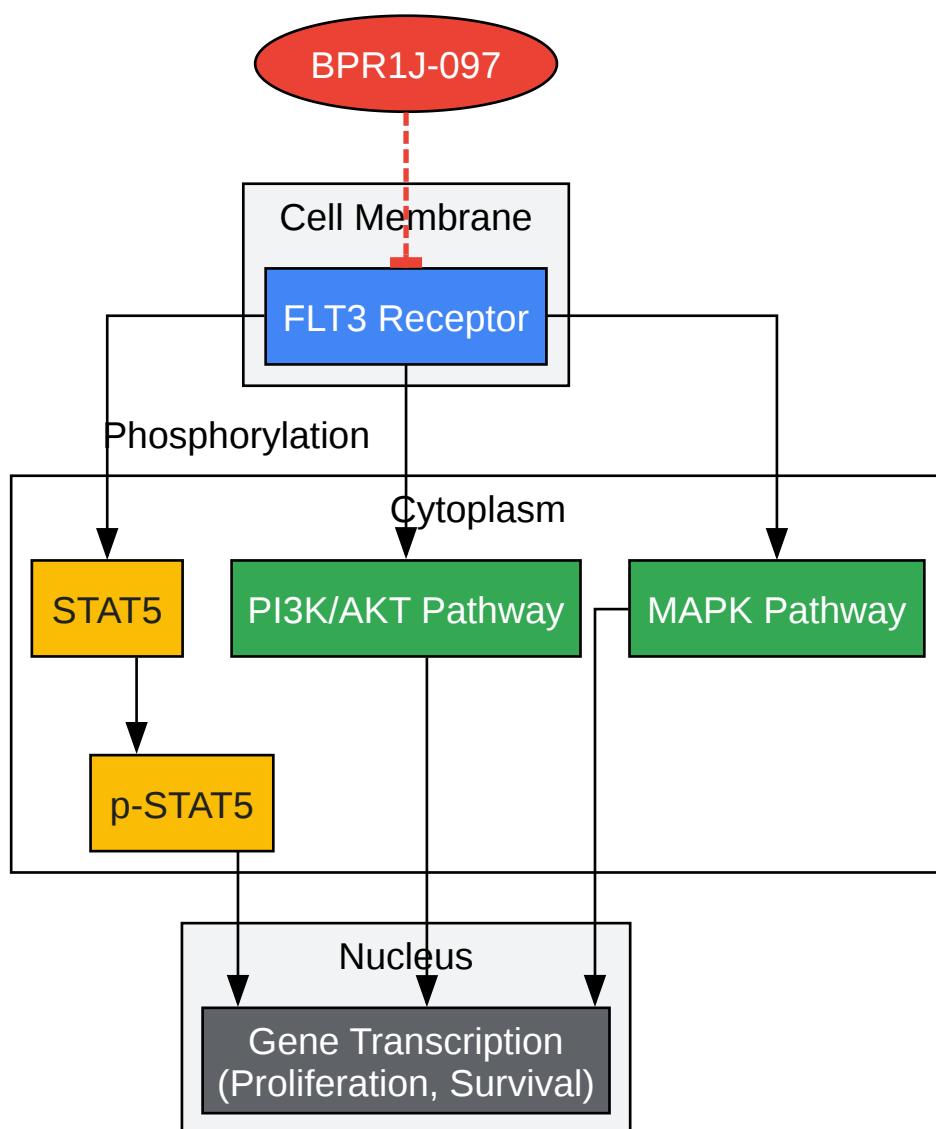
- Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of **BPR1J-097** Hydrochloride needed. For example, for 1 mL of a 10 mM solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 553.08 \text{ g/mol} = 5.53 \text{ mg}$
- Weigh the compound: Carefully weigh out the calculated amount of **BPR1J-097** Hydrochloride powder and place it in a sterile microcentrifuge tube.
- Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
- Dissolve the compound:
 - Vortex the solution for 1-2 minutes.
 - To aid dissolution, place the tube in a water bath sonicator for 5-10 minutes.[1]

- Gentle warming (e.g., 37°C) can also be applied if necessary.^[1]
- Ensure complete dissolution: Visually inspect the solution to ensure that all the powder has completely dissolved.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

BPR1J-097 is a potent inhibitor of FLT3 kinase.^[2] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.^[3] **BPR1J-097** exerts its therapeutic effect by inhibiting the phosphorylation of FLT3 and its downstream signaling targets, such as the Signal Transducer and Activator of Transcription 5 (STAT5).^{[4][5]} This inhibition leads to the induction of apoptosis in cancer cells driven by FLT3 mutations.^[2]

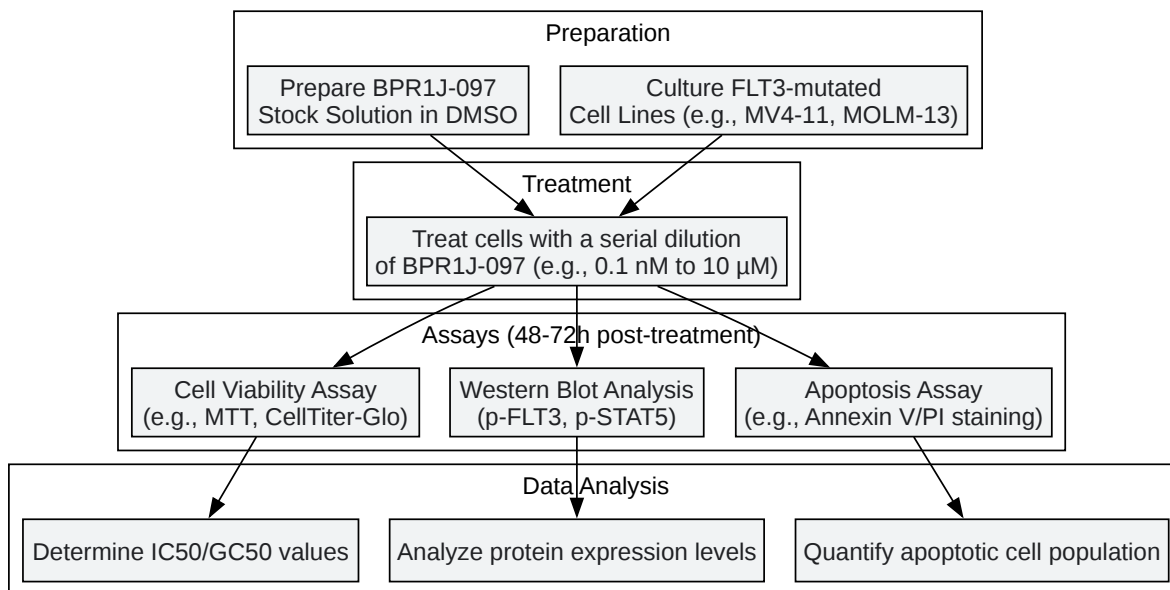


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Caption: **BPR1J-097** inhibits the FLT3 signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following workflow provides a general framework for assessing the in vitro activity of **BPR1J-097**.



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Caption: General workflow for in vitro evaluation of **BPR1J-097**.

Protocol: Cell Viability Assay (MTT)

Materials:

- FLT3-mutated AML cell line (e.g., MV4-11)
- Complete cell culture medium
- 96-well plates
- **BPR1J-097** stock solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
- Compound Preparation: Prepare a serial dilution of **BPR1J-097** in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
- Treatment: Add the different concentrations of **BPR1J-097** to the appropriate wells.
- Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GC50 (50% growth inhibition concentration) value.

Safety Precautions

BPR1J-097 is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care in a well-ventilated area.

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